
Canrenone
概要
説明
カンレノンは、スピロノラクトンと関連するスピロラクトン群のステロイド系抗ミネラルコルチコイドです。 イタリアやベルギーを含むヨーロッパでは利尿薬として使用されています . カンレノンは、スピロノラクトンの重要な活性代謝物であり、その治療効果に貢献しています .
準備方法
化学反応の分析
Key Steps:
-
Ethynylation : C17 carbonyl of 4AD reacts with potassium acetylide under inert gas to form Compound II .
-
Hydrogenation : Catalytic hydrogenation (5% Pd/C) reduces the alkyne to an alkane (Compound III ) .
-
Oxidation-Cyclization :
-
Bromination-Debromination :
Dehydrogenation Reactions
Dehydrogenation of 3-keto-1,4-diene precursors using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) produces this compound :
Isotopic Labeling
For tracer studies, this compound is labeled via:
-
Tritium (³H) : Catalytic reduction of 3-keto-1,4-diene with tritium gas, followed by enol-keto tautomerism to stabilize the label .
-
Carbon-14 (¹⁴C) : Reaction of 17-ethynyl steroids with ¹⁴CO₂ to form labeled carboxylic acid intermediates .
Stability and Degradation
-
pH Sensitivity : this compound undergoes degradation under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, forming hydroxylated byproducts .
-
Thermal Stability : Stable at room temperature but decomposes above 150°C .
Metabolic and Toxicological Reactions
-
Epoxidation : this compound is metabolized in vitro to mutagenic 6,7-epoxides via cytochrome P450 enzymes .
-
Oxidative Stress : Generates reactive oxygen species (ROS) in renal cells, contributing to nephrotoxicity at high doses .
Comparative Reactivity in Pharmacological Context
Reaction Type | Spironolactone | This compound |
---|---|---|
Aldosterone Antagonism | Moderate | High |
Androgen Receptor Binding | High | Low |
Bioactivation to Mutagens | No | Yes |
Key Research Findings
-
This compound’s elimination from 7α-(methylthio)spironolactone S-oxide occurs at physiologically relevant rates (t₁/₂ = 2–6 hours at pH 7.4) .
-
Synthetic routes using phase-transfer catalysts improve cyclization yields by 15–20% compared to traditional methods .
-
DDQ-mediated dehydrogenation achieves >90% purity, avoiding polycyclic byproducts .
科学的研究の応用
Pharmacological Properties
Mechanism of Action
Canrenone functions primarily as an aldosterone antagonist, which inhibits the action of aldosterone at mineralocorticoid receptors. This mechanism leads to various physiological effects, including diuresis and vasodilation. It is noted for being more potent than spironolactone as an antimineralocorticoid but less effective as an antiandrogen .
Pharmacokinetics
The pharmacokinetic profile of this compound shows an elimination half-life of approximately 16.5 hours, allowing for sustained effects in therapeutic applications. Its pharmacokinetics can vary based on factors such as patient weight and age, particularly in pediatric populations .
Heart Failure Management
This compound has been studied extensively in the context of heart failure. Research indicates that it may reduce mortality rates when compared to placebo treatments. In one longitudinal study involving patients with chronic heart failure, those treated with this compound exhibited significantly lower mortality rates and improved diastolic function compared to those receiving conventional therapy . The following table summarizes key findings from clinical studies:
Study Focus | Treatment Group | Key Findings |
---|---|---|
Heart Failure | This compound vs. Placebo | Reduced mortality and improved diastolic function |
Blood Pressure | This compound vs. Conventional Therapy | Lower systolic and diastolic blood pressure observed in this compound group |
Uric Acid Levels | This compound Treatment | Significant reduction in uric acid levels compared to controls |
Treatment of Hirsutism
This compound has shown efficacy in treating hirsutism in women by acting on androgen receptors and inhibiting the effects of testosterone. Clinical studies have demonstrated that this compound can effectively reduce hair growth in women suffering from this condition .
Vasorelaxation Restoration
Recent studies have indicated that this compound may restore impaired vasorelaxation caused by marinobufagenin (a potent vasoconstrictor) in human umbilical arteries. This suggests a potential application for this compound in managing vascular dysfunctions associated with pregnancy-related complications .
Case Study 1: Heart Failure
A cohort study involving 166 patients with chronic heart failure treated with this compound over ten years demonstrated significant improvements in both systolic and diastolic blood pressure compared to a control group receiving standard therapy. The study reported a notable decrease in left ventricular mass among the this compound-treated patients .
Case Study 2: Hirsutism
In a clinical trial focusing on women with hirsutism, treatment with this compound resulted in a marked reduction in hair growth after 12 weeks of therapy. Patients reported improvements in quality of life alongside the physical benefits .
作用機序
カンレノンは、ミネラルコルチコイド受容体におけるアルドステロンの効果を阻害することにより、抗ミネラルコルチコイドとして作用します。 これにより、ナトリウムと水の排泄量が増加し、カリウムが保持されます . カンレノンはスピロノラクトンの活性代謝物であり、その効果の一部を担っていると考えられています .
類似化合物との比較
カンレノンは、スピロノラクトンやエプレレノンなどの他のミネラルコルチコイド受容体拮抗薬と類似しています。 カンレノンは、スピロノラクトンよりも抗ミネラルコルチコイドとして強力であると報告されていますが、抗アンドロゲンとしては著しく弱く、効果も低いです . 一方、エプレレノンは、ミネラルコルチコイド受容体に対して高度に選択的であり、内分泌系の副作用はほとんどありません . その他の類似化合物には、利尿薬としても使用されるアミロライドやトリアムテレンなどがあります .
特性
CAS番号 |
976-71-6 |
---|---|
分子式 |
C22H28O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |
InChIキー |
UJVLDDZCTMKXJK-GMTJQTPWSA-N |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
異性体SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |
正規SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
外観 |
Solid powder |
melting_point |
150 °C |
Key on ui other cas no. |
976-71-6 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。